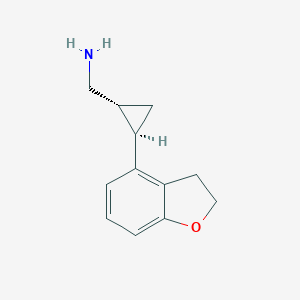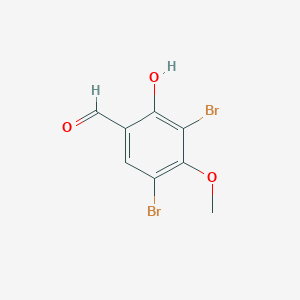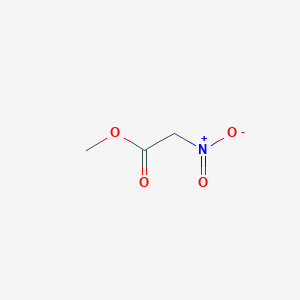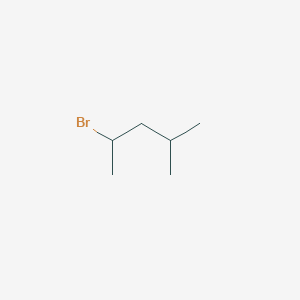
2-Brom-4-methylpentan
Übersicht
Beschreibung
2-Bromo-4-methylpentane is an organic compound classified as an alkyl halide. It consists of a six-carbon chain with a bromine atom attached to the second carbon and a methyl group attached to the fourth carbon. The molecular formula of 2-Bromo-4-methylpentane is C6H13Br, and it has a molecular weight of 165.07 g/mol .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methylpentane has several applications in scientific research:
Wirkmechanismus
Target of Action
2-Bromo-4-methylpentane is a simple organic compound with the molecular formula C6H13Br
Mode of Action
The compound can undergo E2 elimination reactions, a common type of reaction for alkyl halides . In an E2 reaction, a base abstracts a proton from the β-carbon of the alkyl halide, while the halogen (bromine in this case) leaves from the α-carbon, resulting in the formation of a double bond .
Action Environment
The action of 2-Bromo-4-methylpentane can be influenced by various environmental factors. For example, the presence of bases can facilitate its E2 elimination reactions . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylpentane can be synthesized through the bromination of 4-methylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the second carbon of 4-methylpentane, resulting in the formation of 2-Bromo-4-methylpentane .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-methylpentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive nature of bromine .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-methylpentane undergoes various chemical reactions, including nucleophilic substitution, elimination, and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: When reacted with nucleophiles such as sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), 2-Bromo-4-methylpentane undergoes a substitution reaction to form 4-methylpentanenitrile.
Major Products Formed:
- 4-Methylpentanenitrile (from nucleophilic substitution)
- 4-Methyl-2-pentene (from elimination)
- 4-Methylpentane (from reduction)
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-methylpentane
- 2-Bromo-2-methylpentane
- 2-Chloro-4-methylpentane
- 2-Iodo-4-methylpentane
Comparison: 2-Bromo-4-methylpentane is unique due to the position of the bromine atom and the methyl group on the carbon chain. This specific arrangement influences its reactivity and the types of reactions it undergoes. Compared to 2-Bromo-3-methylpentane and 2-Bromo-2-methylpentane, the position of the substituents in 2-Bromo-4-methylpentane results in different regioselectivity and stereochemistry in chemical reactions . Additionally, the presence of bromine as the halogen atom imparts distinct reactivity compared to its chloro and iodo analogs .
Eigenschaften
IUPAC Name |
2-bromo-4-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-5(2)4-6(3)7/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXIOXCOPJFKMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885471 | |
| Record name | Pentane, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30310-22-6 | |
| Record name | 2-Bromo-4-methylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30310-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 2-bromo-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 2-bromo-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2-bromo-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60885471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 2-bromo-4-methylpentane at elevated temperatures?
A1: Research indicates that in the gas phase and at temperatures between 310-360 °C, 2-bromo-4-methylpentane undergoes a unimolecular elimination reaction. [] This means that the molecule decomposes into smaller molecules without interacting with other molecules in the initial step. This reaction follows first-order kinetics, meaning the rate of the reaction is directly proportional to the concentration of 2-bromo-4-methylpentane. []
Q2: How does the molecular structure of 2-bromo-4-methylpentane influence its reactivity?
A2: The presence of alkyl groups, specifically the methyl group on the fourth carbon, influences the overall elimination rate of 2-bromo-4-methylpentane. [] This is due to the electron-releasing effect of alkyl groups, which can stabilize the transition state during the elimination reaction, thus lowering the activation energy and increasing the reaction rate. Additionally, the different possible spatial arrangements of atoms, known as conformers, in 2-bromo-4-methylpentane have been studied using vibrational spectroscopy and molecular mechanics calculations. [, ] These studies aim to understand how the preferred conformations impact the molecule's reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


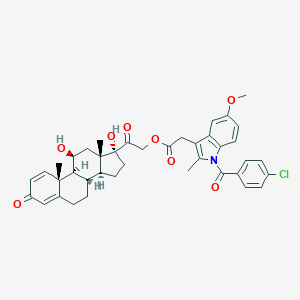
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)




